molecular formula C26H26ClN5O2 B2973620 4-(4-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine CAS No. 1112429-08-9

4-(4-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine

Cat. No.: B2973620
CAS No.: 1112429-08-9
M. Wt: 475.98
InChI Key: YCPUCSJMUDNGGG-UHFFFAOYSA-N
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Description

This compound features a [1]benzofuro[3,2-d]pyrimidine core fused with a benzofuran ring system. Attached via a piperidin-1-yl linkage is a 4-(2-chlorophenyl)piperazin-1-yl carbonyl group. The benzofuropyrimidine scaffold is structurally analogous to purine bases, enabling interactions with enzymes or receptors involved in nucleotide metabolism .

Properties

IUPAC Name

[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN5O2/c27-20-6-2-3-7-21(20)30-13-15-32(16-14-30)26(33)18-9-11-31(12-10-18)25-24-23(28-17-29-25)19-5-1-4-8-22(19)34-24/h1-8,17-18H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPUCSJMUDNGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C4=NC=NC5=C4OC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl) benzofuro[3,2-d]pyrimidine has garnered attention in pharmacological research due to its potential biological activities. This article explores its structure, biological activity, and relevant research findings.

Chemical Structure

The compound's chemical structure can be broken down as follows:

  • Core Structure : Benzofuro[3,2-d]pyrimidine
  • Substituents :
    • Piperidine moiety
    • Piperazine ring with a chlorophenyl group

This complex structure contributes to its diverse biological effects.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : The compound may inhibit tumor growth through specific pathways.
  • Antimicrobial Properties : Compounds bearing piperazine and piperidine rings have shown effectiveness against several bacterial strains.
  • Neurological Effects : Potential interaction with neurotransmitter systems suggests implications for treating neurological disorders.

1. Anticancer Properties

Studies have demonstrated that derivatives of benzofuro[3,2-d]pyrimidine can act as inhibitors of certain cancer cell lines. For instance, a related compound showed significant inhibition of cell proliferation in breast cancer models with an IC50 value of approximately 50 nM .

2. Antimicrobial Activity

The antimicrobial efficacy of similar piperazine-containing compounds has been documented. A study reported that certain piperazine derivatives exhibited moderate to strong antibacterial activity against strains like Salmonella typhi and Staphylococcus aureus .

3. Neurological Implications

Research into the structural activity relationship (SAR) of pyrimidine derivatives has indicated that modifications can enhance their interaction with neurotransmitter receptors, potentially offering therapeutic benefits for conditions such as anxiety and depression .

Case Study 1: Anticancer Efficacy

A study involving a compound structurally similar to the target molecule demonstrated significant anticancer effects in vitro. The compound was tested against various cancer cell lines, revealing an IC50 value of 45 nM against MCF-7 cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Screening

In another investigation, a series of piperazine derivatives were synthesized and tested for their antibacterial properties. The most active compound showed an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against E. coli, indicating promising antibacterial potential .

Data Tables

Activity Type Tested Compound IC50/MIC Values Target Organism/Cell Line
AnticancerBenzofuro derivative50 nMMCF-7 (breast cancer)
AntibacterialPiperazine derivative32 µg/mLE. coli
Neurological ActivityPyrimidine derivativeIC50 = 72 nMNAPE-PLD Inhibition

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituent/Linker Key Differences Biological Activity (Example)
Target Compound [1]benzofuro[3,2-d]pyrimidine 4-(2-Chlorophenyl)piperazin-1-yl carbonyl Reference structure Potential CNS modulation
4-(3-Chlorophenyl)piperazine analog () [1]benzofuro[3,2-d]pyrimidine 4-(3-Chlorophenyl)piperazin-1-yl carbonyl Chloro at meta position Altered receptor affinity
4-(4-Methylpiperazinyl)-2-phenyl analog () [1]benzofuro[3,2-d]pyrimidine 4-Methylpiperazinyl, phenyl on pyrimidine Methyl group, phenyl substitution Anti-rheumatoid candidate
5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine () Thieno[2,3-d]pyrimidine 4-(3-Methylphenyl)piperazin-1-yl Thiophene core Structural analog
L 745,870 () Pyrrolo[2,3b]pyridine 4-(4-Chlorophenyl)piperazin-1-yl methyl Pyrrolopyridine core D4 antagonist (Ki = 2.5 nM)

Key Structure-Activity Relationship (SAR) Insights

  • Chloro Positioning : Ortho-substitution (2-chlorophenyl) may enhance affinity for dopamine D4-like receptors compared to meta-substitution .
  • Core Heterocycle: Benzofuropyrimidines exhibit distinct electronic profiles compared to thieno- or pyrrolopyrimidines, influencing target selectivity .
  • Linker Rigidity : The carbonyl bridge in the target compound likely stabilizes a bioactive conformation, improving receptor engagement compared to flexible alkyl chains .

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